molecular formula C15H23N3O4S B2803195 4-[(Dimethylsulfamoylamino)methyl]-1-(4-ethoxyphenyl)-2-oxopyrrolidine CAS No. 954605-06-2

4-[(Dimethylsulfamoylamino)methyl]-1-(4-ethoxyphenyl)-2-oxopyrrolidine

Cat. No. B2803195
CAS RN: 954605-06-2
M. Wt: 341.43
InChI Key: IRUBHACETMAPRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known by its CAS number 954605-06-2, is a chemical with the molecular formula C15H23N3O4S and a molecular weight of 341.42582 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is common in many biologically active compounds .


Chemical Reactions Analysis

The pyrrolidine ring in this compound is a versatile scaffold that can be used to create a variety of biologically active compounds . The ring can be constructed from different cyclic or acyclic precursors, or it can be functionalized if it is already formed .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C15H23N3O4S), molecular weight (341.42582), and its structure, which includes a pyrrolidine ring .

Scientific Research Applications

Synthesis and Structural Studies

  • A study by Yavari, Aghazadeh, and Tafazzoli (2002) discusses the synthesis of dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates, which are structurally similar to 4-[(Dimethylsulfamoylamino)methyl]-1-(4-ethoxyphenyl)-2-oxopyrrolidine. They reported a dynamic NMR study showing a high energy barrier for rotation around the N-aryl single bond, indicating atropisomerism (Yavari, Aghazadeh, & Tafazzoli, 2002).
  • Ajibade and Andrew (2021) reported on the molecular structures of compounds synthesized via Schiff bases reduction route, which are relevant to the structure of this compound. They highlighted the importance of these compounds as starting materials for synthesizing azo dyes and dithiocarbamate (Ajibade & Andrew, 2021).

Reaction Mechanisms and Chemical Properties

  • The work of Doughty and Glover (1977) on the oxidation of 4-substituted N-aminopyridinium salts offers insights into the chemical properties and reaction mechanisms of compounds similar to this compound. They explored how different substituents affect the yield of corresponding salts (Doughty & Glover, 1977).
  • Srikrishna, Sridharan, and Prasad (2010) revised the structure of products obtained in the Bronsted acid-catalyzed reaction of dimethyl but-2-ynoates with anilines and an excess of formaldehyde. This research provides a deeper understanding of the chemical reactions involving structures related to this compound (Srikrishna, Sridharan, & Prasad, 2010).

Supramolecular Chemistry and Crystallography

  • Samipillai, Bhatt, Kruger, Govender, and Naicker (2016) conducted a study on the supramolecular arrangement of 3-oxopyrrolidines, closely related to the compound . They emphasized the role of weak interactions like C-H⋯O/C-H⋯π in controlling the conformation of molecules and constructing supramolecular assemblies (Samipillai et al., 2016).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activity. The pyrrolidine ring is a versatile scaffold that can be used to create a variety of biologically active compounds , so there may be potential for further development and study of this compound and its derivatives.

properties

IUPAC Name

4-[(dimethylsulfamoylamino)methyl]-1-(4-ethoxyphenyl)-2-oxopyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-4-22-14-7-5-13(6-8-14)18-11-12(9-15(18)19)10-16-23(20,21)17(2)3/h5-8,12,16H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUBHACETMAPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.